molecular formula C24H19F3N2OS2 B11522346 3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11522346
M. Wt: 472.5 g/mol
InChI Key: MKGVBYAPDIGAAI-UHFFFAOYSA-N
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Description

  • Compound Overview : 3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C25H21F3N2OS2. It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties.
  • Structure : The compound consists of a tetrahydrobenzothienopyrimidine core with a phenyl group, a trifluoromethylbenzyl group, and a sulfanyl (thiol) substituent. The presence of the trifluoromethyl group enhances its lipophilicity and influences its biological activity.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization. Detailed synthetic routes are proprietary and may vary based on the manufacturer.
    • Reaction Conditions : The reactions typically involve the use of reagents such as sulfur, fluorine, and various aromatic compounds. Specific conditions depend on the synthetic pathway.
    • Industrial Production : While industrial-scale production methods are not widely disclosed, research laboratories often prepare this compound for further investigation.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can oxidize the sulfanyl group to a sulfoxide or sulfone.
      • Reduction : Reduction with hydride reagents (e.g., lithium aluminum hydride, NaBH₄) can convert the carbonyl group to the corresponding alcohol.
      • Substitution : Nucleophilic substitution reactions can occur at the phenyl ring or the trifluoromethylbenzyl group.
    • Major Products : The specific products formed depend on the reaction conditions and the substituents involved.
  • Scientific Research Applications

    • Chemistry : Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
    • Biology and Medicine : Investigations focus on its potential as a drug candidate, especially in the treatment of specific diseases.
    • Industry : The compound may find applications in materials science or as a building block for other molecules.
  • Mechanism of Action

    • Targets : The compound likely interacts with specific receptors or enzymes due to its structural features.
    • Pathways : Further studies are needed to elucidate the precise mechanism of action.
  • Comparison with Similar Compounds

    • Uniqueness : Its combination of a tetrahydrobenzothienopyrimidine scaffold, phenyl group, and trifluoromethylbenzyl moiety sets it apart.
    • Similar Compounds : While I don’t have an exhaustive list, related compounds include 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .

    Remember that specific details may vary based on ongoing research and proprietary information

    Properties

    Molecular Formula

    C24H19F3N2OS2

    Molecular Weight

    472.5 g/mol

    IUPAC Name

    3-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C24H19F3N2OS2/c25-24(26,27)16-8-6-7-15(13-16)14-31-23-28-21-20(18-11-4-5-12-19(18)32-21)22(30)29(23)17-9-2-1-3-10-17/h1-3,6-10,13H,4-5,11-12,14H2

    InChI Key

    MKGVBYAPDIGAAI-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=CC=C5)C(F)(F)F

    Origin of Product

    United States

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